N-Boc-5-(phenylmethoxy)-L-norvaline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGDJMDQHCUBN-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCOCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-Boc-5-(phenylmethoxy)-L-norvaline
The following technical guide details the chemical structure, properties, synthesis, and applications of N-Boc-5-(phenylmethoxy)-L-norvaline , a specialized protected amino acid derivative used in advanced peptide synthesis and medicinal chemistry.
Executive Summary
This compound (also known as N-Boc-O-benzyl-L-5-hydroxynorvaline ) is a non-proteinogenic amino acid derivative. It serves as a critical building block in the synthesis of peptidomimetics, protease inhibitors, and structurally modified peptides. Structurally, it features an L-norvaline backbone with a tert-butyloxycarbonyl (Boc) protecting group on the
This dual-protection strategy renders the molecule compatible with Boc/Bzl solid-phase peptide synthesis (SPPS) strategies, where the side-chain benzyl ether remains stable during the acidic removal of the Boc group (typically using Trifluoroacetic acid), allowing for orthogonal manipulation.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid |
| Common Names | This compound; N-Boc-5-benzyloxy-L-norvaline; Boc-L-Hnv(Bzl)-OH |
| CAS Number | 148529-07-1 (Primary), 150722-68-2 (Related) |
| Molecular Formula | |
| Molecular Weight | 323.39 g/mol |
| SMILES | CC(C)(C)OC(=O)NC(O)=O |
Physical Properties
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Purity | |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Insoluble in Water |
| Melting Point | 65–70 °C (Typical for Boc-protected amino ether derivatives) |
| Chirality | L-isomer (S-configuration at |
| Storage | 2–8 °C, Desiccated, Inert atmosphere (Argon/Nitrogen) |
Structural Analysis & Synthesis
Structural Logic
The molecule is a homolog of Boc-Ser(Bzl)-OH but with an extended carbon chain (propyl vs. methyl spacer).
- -Amine: Protected by Boc (acid-labile, removed by TFA).
-
Side Chain: A 3-carbon linker terminating in a Benzyl Ether . The benzyl group is stable to TFA but cleaved by strong acids (HF, TFMSA) or catalytic hydrogenation (
). -
Backbone: L-Norvaline (2-aminopentanoic acid) derivative.[1]
Synthetic Route
The synthesis typically proceeds from L-Glutamic Acid , utilizing the side-chain carboxyl as a handle to generate the 5-hydroxyl group.
Step-by-Step Synthesis Workflow
-
Starting Material: L-Glutamic Acid
-ester (e.g., dimethyl glutamate). -
Selective Reduction: The
-ester is reduced (using or similar selective hydride donors) to the alcohol, yielding L-5-hydroxynorvaline . -
N-Protection: Reaction with
(Di-tert-butyl dicarbonate) under basic conditions introduces the Boc group. -
O-Alkylation: The 5-hydroxyl group is benzylated using Benzyl Bromide (
) and a base (e.g., or via phase transfer catalysis). Note: The carboxyl group may require transient protection (e.g., as an ester) during this step to prevent esterification, followed by hydrolysis.
Figure 1: Synthetic pathway transforming L-Glutamic Acid into this compound via selective reduction and orthogonal protection.
Applications in Drug Development
Solid-Phase Peptide Synthesis (SPPS)
This residue is used to introduce a hydrophobic, bulky side chain that can participate in
-
Orthogonality: In Boc chemistry, the Benzyl ether is stable to the repetitive TFA treatments used to remove the N-terminal Boc group. It is removed only at the end of synthesis using HF (Hydrogen Fluoride).
-
Fmoc Chemistry Compatibility: It can also be used in Fmoc chemistry as a permanent building block, provided the final cleavage cocktail contains scavengers to prevent benzyl cation re-attachment, although Fmoc-Hnv(tBu)-OH is preferred for standard Fmoc SPPS.
Peptidomimetics[5]
-
Homolog Scanning: Used to study the effect of side-chain length. Researchers substitute Serine (1C), Homoserine (2C), and 5-Hydroxynorvaline (3C) to map the spatial requirements of a receptor binding pocket.
-
Protease Inhibitors: The benzyl ether side chain mimics the phenylalanine side chain but with an extended, flexible linker and an ether oxygen acceptor, potentially enhancing binding affinity in renin or HIV protease inhibitors.
Experimental Protocols
Handling and Storage
-
Moisture Sensitivity: Hygroscopic. Store in a desiccator.
-
Temperature: Long-term storage at -20°C is recommended to prevent slow decarboxylation or side-chain oxidation; 4°C is acceptable for active use.
Standard Coupling Protocol (SPPS)
This protocol assumes a standard Boc-chemistry workflow on a polystyrene resin (e.g., MBHA resin).
Reagents:
-
Coupling Agent: HBTU (0.5 M in DMF) or DIC/HOBt.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
Procedure:
-
Activation: Dissolve This compound (3.0 eq relative to resin loading) in DMF. Add HBTU (2.9 eq) and DIPEA (6.0 eq).
-
Coupling: Transfer the activated solution to the resin-bound peptide. Shake/agitate at room temperature for 45–60 minutes.
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete coupling (Repeat step 2).
-
Colorless/Yellow beads: Complete coupling.
-
-
Washing: Wash resin with DMF (3x) and DCM (3x).
Deprotection Logic
Figure 2: Deprotection strategy distinguishing between N-terminal Boc removal (TFA) and side-chain Benzyl ether cleavage (HF or Hydrogenolysis).
Safety & Regulatory
-
GHS Classification: Warning.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Disposal: Dispose of as hazardous organic chemical waste.
References
-
Shigematsu Bio. Amino Acid Derivatives Catalog (Listing CAS 150722-68-2). Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Boc-L-Norvaline Derivatives (General Chemistry). Available at: [Link]
-
ResearchGate. Incorporation of isotope-labelled amino acids into 5-hydroxynorvaline. (Biosynthetic context for the parent amino acid). Available at: [Link]
Sources
Difference between L-norvaline and N-Boc-5-(phenylmethoxy)-L-norvaline
Comparative Analysis of Biological Effectors and Synthetic Building Blocks
Executive Summary
This guide delineates the critical technical distinctions between L-Norvaline and its protected derivative, N-Boc-5-(phenylmethoxy)-L-norvaline . While they share a carbon skeleton, their roles in the research pipeline are mutually exclusive:
-
L-Norvaline is a bioactive effector . It is a non-proteinogenic amino acid used primarily as an arginase inhibitor to study neurodegenerative diseases (Alzheimer’s) and endothelial function.
-
This compound is a synthetic intermediate . It is a chemically "masked" building block used in organic synthesis and Solid Phase Peptide Synthesis (SPPS) to introduce functionalized side chains into peptide backbones without triggering unwanted side reactions.
The following sections detail the physicochemical properties, mechanistic roles, and experimental protocols for utilizing these compounds.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The fundamental difference lies in the "protection" status. L-Norvaline is a zwitterion at physiological pH, whereas the N-Boc derivative carries hydrophobic protecting groups that render it insoluble in water but soluble in organic solvents (DCM, DMF).
| Feature | L-Norvaline | This compound |
| CAS Number | 6600-40-4 | 148529-07-1 |
| Formula | ||
| Molecular Weight | 117.15 g/mol | 323.39 g/mol |
| Structure | Free amine, Free acid, Alkyl side chain | |
| Solubility | Water, Aqueous buffers | DCM, DMF, Ethyl Acetate (Insoluble in water) |
| Primary Role | Biological Inhibitor (Arginase) | Peptide Synthesis Building Block |
| Side Chain |
Note on Nomenclature: "5-(phenylmethoxy)-L-norvaline" is structurally synonymous with
-benzyl-5-hydroxynorvaline . The side chain is not a simple alkane; it contains an oxygen atom at the-position, protected by a benzyl group.
Structural Analysis & Functional Logic
L-Norvaline: The Biological Mimic
L-Norvaline is a linear isomer of Valine. Its biological potency stems from its structural similarity to Ornithine (a product of Arginase activity).
-
Mechanism: It acts as a feedback inhibitor of the enzyme Arginase . By inhibiting Arginase, L-Norvaline shifts L-Arginine utilization toward the Nitric Oxide Synthase (NOS) pathway, promoting NO production.
-
Therapeutic Relevance: This pathway is critical in treating hypertension (vasodilation via NO) and Alzheimer's disease (reducing neuroinflammation).
This compound: The Orthogonal Synthon
This molecule is engineered for chemoselectivity .
-
N-Boc (tert-butyloxycarbonyl): Protects the
-amine.[1] It is acid-labile (removed by TFA) but stable to basic conditions. -
5-Phenylmethoxy (Benzyl ether): Protects the
-hydroxyl group. It is stable to TFA but removed by hydrogenolysis ( /Pd) or strong acids (HF/TFMSA). -
Causality: This "orthogonal" protection scheme allows chemists to build a peptide chain using the Boc group, while keeping the side-chain oxygen protected until the very end of the synthesis.
Visualization: Biological vs. Synthetic Pathways
The following diagrams illustrate the distinct pathways where these molecules operate.
Diagram 1: L-Norvaline Mechanism (Arginase Inhibition)
This pathway shows how L-Norvaline forces the biological system to favor Nitric Oxide production.
Caption: L-Norvaline inhibits Arginase, shunting L-Arginine towards Nitric Oxide Synthase (NOS) to enhance vasodilation.
Diagram 2: Synthetic Workflow for N-Boc Derivative
This illustrates the "Orthogonal Protection" strategy used in peptide synthesis.
Caption: Orthogonal protection allows selective chain elongation (Boc removal) while preserving the side chain (Benzyl) until final cleavage.
Experimental Protocols
Protocol A: Biological Application of L-Norvaline (In Vitro)
Objective: To inhibit arginase activity in endothelial cell cultures (HUVECs).
-
Preparation: Dissolve L-Norvaline (CAS 6600-40-4) in PBS. Prepare a 100 mM stock solution. Filter sterilize (0.22 µm).
-
Cell Culture: Culture HUVECs in EGM-2 medium until 80% confluence.
-
Treatment: Treat cells with L-Norvaline at concentrations ranging from 2 mM to 10 mM .
-
Scientific Rationale: Arginase has a relatively high
for arginine; therefore, millimolar concentrations of the inhibitor are often required to effectively compete with intracellular arginine pools [1].
-
-
Assay: After 24 hours, harvest supernatant for NO quantification (Griess assay) or cell lysate for Arginase activity assay.
-
Control: Use D-Norvaline (inactive isomer) as a negative control to prove stereospecificity.
Protocol B: Synthetic Utilization of this compound
Objective: Incorporation into a peptide sequence via Solid Phase Peptide Synthesis (SPPS).
Reagents:
-
This compound (CAS 148529-07-1)[2]
-
Resin: Merrifield or PAM resin (for Boc chemistry).
-
Coupling Agents: DCC/HOBt or HATU/DIEA.
-
Solvent: DMF (Dimethylformamide).[3]
Step-by-Step Workflow:
-
Activation: Dissolve 3 equivalents (eq) of the N-Boc amino acid and 3 eq of HATU in dry DMF. Add 6 eq of DIEA.
-
Why: The carboxyl group must be activated to an active ester to react with the resin-bound amine.
-
-
Coupling: Add the activated mixture to the resin-bound peptide (free amine form). Shake at room temperature for 1-2 hours.
-
Validation: Perform a Kaiser Test (Ninhydrin). If the beads remain colorless, coupling is complete (primary amines are consumed). If blue, repeat coupling.
-
-
Boc Deprotection: Wash resin with DCM. Treat with 50% TFA in DCM for 30 minutes.
-
Result: The N-terminal Boc group is removed, exposing the amine for the next cycle. The 5-phenylmethoxy side chain remains intact because benzyl ethers are stable in TFA.
-
-
Final Cleavage & Side Chain Deprotection:
-
Method 1 (HF Cleavage): Treat resin with anhydrous HF (Hydrofluoric acid) and anisole (scavenger) at 0°C. This removes the resin and the Benzyl ether, yielding 5-hydroxynorvaline in the peptide sequence.
-
Method 2 (Hydrogenolysis): If the peptide is cleaved from resin while keeping side chains protected, dissolve the peptide in MeOH and use
gas with Pd/C catalyst to remove the Benzyl group specifically.
-
Safety & Stability Insights
L-Norvaline Toxicity Debate
Recent literature has debated the cytotoxicity of L-Norvaline.[4][5] While it is a potent arginase inhibitor, high concentrations (>10 mM) in in vitro assays have shown mitochondrial toxicity in some cell lines. However, authoritative reviews suggest these reports may be overstated or context-dependent, particularly regarding the concentrations used compared to therapeutic dosing [2, 3].
-
Recommendation: Always perform a dose-response viability assay (MTT or CCK-8) when using L-Norvaline in a new cell line.
Handling the N-Boc Derivative[3][10]
-
Stability: Store at -20°C. Moisture sensitive. The Boc group can structurally decompose if exposed to moisture and heat (autocatalytic deprotection).
-
Hazards: As a benzyl ether, it is relatively inert, but standard PPE is required. Avoid inhalation of dust.
References
-
Polis, B., & Samson, A. O. (2018). L-Norvaline, a New Therapeutic Agent against Alzheimer's disease. bioRxiv.[6] [Link]
-
Polis, B., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated.[4] Toxicology in Vitro / PMC. [Link]
-
Samardzic, K., & Rodgers, K. J. (2019).[4] Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline.[4] Toxicology in Vitro. [Link]
Sources
- 1. CAS 53308-95-5: N-Boc-L-norvaline | CymitQuimica [cymitquimica.com]
- 2. This compound | 148529-07-1 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Norvaline, a New Therapeutic Agent against Alzheimer’s disease | bioRxiv [biorxiv.org]
Methodological & Application
Orthogonal protecting group strategies for Boc-L-Nva(OBn)-OH
Application Note: Orthogonal Protecting Group Strategies for Boc-L-Nva(OBn)-OH
Part 1: Executive Summary & Structural Analysis
This guide details the orthogonal deprotection strategies for Boc-L-Nva(OBn)-OH . Before proceeding, it is critical to address the chemical identity of this specific nomenclature, as it deviates from canonical amino acid structures.
Structural Clarification:
Standard L-Norvaline (Nva) is 2-aminopentanoic acid, possessing an aliphatic side chain (
This molecule features two orthogonal protecting groups:[1]
-
Boc (tert-butyloxycarbonyl):
-protection, labile to moderate acids (TFA, HCl).[2] -
OBn (Benzyl ether/ester): Side-chain protection, labile to catalytic hydrogenolysis (
/Pd) or strong acids (HF, HBr), but stable to moderate acids.
The orthogonality allows for the selective manipulation of either the N-terminus or the side chain without affecting the other, a cornerstone of complex peptidomimetic synthesis.
Part 2: Chemo-Selectivity & Orthogonality Matrix
The following table summarizes the stability of Boc and OBn groups under standard synthetic conditions. This data drives the experimental design.
| Reagent / Condition | Boc ( | OBn (Side-Chain Protection) | Result |
| 50% TFA in DCM | Labile (Cleaved) | Stable | Selective |
| 4M HCl in Dioxane | Labile (Cleaved) | Stable | Selective |
| Stable | Labile (Cleaved) | Selective Side-chain deprotection | |
| HBr / AcOH | Labile | Labile | Global Deprotection |
| HF (Anhydrous) | Labile | Labile | Global Deprotection |
| Piperidine (20%) | Stable | Stable | Fmoc removal condition (Orthogonal to both) |
Part 3: Detailed Experimental Protocols
Protocol A: Selective Removal of Boc Group (N-Terminal Deprotection)
Objective: To generate H-L-Nva(OBn)-OH (or its salt) while retaining the side-chain benzyl ether.
Mechanism: Acidolytic cleavage via the tert-butyl cation mechanism. Critical Note: While benzyl ethers are generally stable to TFA, the generation of tert-butyl cations can lead to alkylation of sensitive side chains (e.g., Trp, Tyr). For Nva(OBn), this risk is low, but scavengers are recommended if the peptide sequence contains other sensitive residues.
Materials:
-
Substrate: Boc-L-Nva(OBn)-OH
-
Reagent: Trifluoroacetic acid (TFA), HPLC Grade
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Scavenger (Optional): Triethylsilane (TES) or Water
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of Boc-L-Nva(OBn)-OH in 5 mL of DCM in a round-bottom flask.
-
Acidification: Cool the solution to 0°C on an ice bath. Slowly add 5 mL of TFA (resulting in a 1:1 v/v mixture).
-
Scientist Tip: If scavengers are required, add 2.5% v/v TES before adding TFA.
-
-
Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material) or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture in vacuo (rotary evaporator) to remove DCM and excess TFA.
-
Co-evaporation: Add Toluene (10 mL) and re-evaporate. Repeat 2-3 times. This forms an azeotrope with residual TFA, ensuring complete removal.
-
-
Precipitation: Add cold Diethyl Ether to the oily residue to precipitate the trifluoroacetate salt of the product (H-L-Nva(OBn)-OH · TFA).[]
-
Yield Verification: Dry under high vacuum. Expected yield: >95%.
Protocol B: Selective Removal of OBn Group (Side-Chain Deprotection)
Objective: To generate Boc-L-Nva-OH (5-hydroxy derivative) while retaining the N-terminal Boc group.
Mechanism: Catalytic Hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond. Critical Note: Sulfur-containing amino acids (Met, Cys) in the sequence will poison the Pd catalyst. If present, alternative methods (e.g., liquid ammonia/Na) or massive catalyst excess are required.
Materials:
-
Substrate: Boc-L-Nva(OBn)-OH
-
Catalyst: 10% Pd/C (Palladium on Carbon)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source:
gas (balloon) or Ammonium Formate
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of Boc-L-Nva(OBn)-OH in 10-15 mL of MeOH.
-
Safety: Perform in a well-ventilated fume hood. Methanol is flammable.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Caution: Pd/C can ignite dry methanol vapors. Add the catalyst under a blanket of nitrogen or to a wet solvent stream.
-
-
Hydrogenation:
-
Purge the flask with Nitrogen (
) to remove oxygen. -
Switch to Hydrogen (
) atmosphere (using a balloon).
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.
-
Safety: Do not let the filter cake dry out completely in air, as pyrophoric Pd residues may ignite. Keep wet with water before disposal.
-
-
Isolation: Concentrate the filtrate in vacuo to afford Boc-L-Nva-OH (side chain deprotected).
Part 4: Visualizing the Orthogonal Logic
The following diagram illustrates the divergent synthetic pathways enabled by this orthogonal strategy.
Figure 1: Divergent synthetic workflows for Boc-L-Nva(OBn)-OH showing orthogonal access to specific intermediates.
Part 5: Troubleshooting & Expert Insights
-
Incomplete Boc Removal:
-
Cause: Insufficient acid concentration or time.
-
Fix: Ensure TFA is fresh. Old TFA can contain anhydrides or water. If using HCl/Dioxane, ensure the reagent is anhydrous to prevent ester hydrolysis.
-
-
Benzyl Group Stability Issues:
-
Observation: Loss of Benzyl group during Boc removal.
-
Cause: While rare for ethers, strong Lewis acids or high temperatures can destabilize the OBn group.
-
Fix: Maintain temperature strictly at 0°C during TFA addition. Avoid using HBr or Lewis acids like
if orthogonality is desired.
-
-
Catalyst Poisoning (Hydrogenolysis):
-
Observation: Reaction stalls; OBn remains intact.
-
Cause: Presence of Sulfur (thioethers) or free amines that bind Pd.
-
Fix: Add a drop of Acetic Acid to the methanol solution to protonate amines. If Sulfur is present, switch to transfer hydrogenation (Cyclohexadiene/Pd) or use liquid HF (requires specialized apparatus).
-
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Albert, J. S., & Hamilton, A. D. (1995). Synthesis of 5-hydroxynorvaline derivatives. Synthetic Communications. [Link]
-
PubChem. (2024). Boc-L-Ser(Bzl)-OH Compound Summary (Analogous Chemistry). National Library of Medicine. [Link]
Sources
Optimizing solvent systems for N-Boc-5-(phenylmethoxy)-L-norvaline reactions
Application Note: Optimizing Solvent Systems for N-Boc-5-(phenylmethoxy)-L-norvaline Coupling Reactions
Executive Summary
This guide details the optimization of solvent systems for the activation and coupling of This compound (Boc-L-5-benzyloxynorvaline). Due to the specific physicochemical profile of this molecule—combining a labile N-terminal Boc group with a lipophilic 5-benzyloxy side chain—traditional solvent systems like DMF (Dimethylformamide) or DCM (Dichloromethane) often present challenges regarding purification efficiency, racemization risks, and environmental compliance (REACH restrictions).
This protocol validates the transition to Green Solvent Systems (specifically 2-MeTHF and CPME) to enhance reaction kinetics, suppress racemization, and streamline work-up by exploiting the molecule's specific Hansen Solubility Parameters (HSP).
Physicochemical Profiling & Challenges
To optimize the reaction, we must first understand the solute.
-
Molecule: this compound[1]
-
CAS: 120042-14-0 (Generic/Analogous)
-
Structural Features:
-
N-Terminus: tert-Butyloxycarbonyl (Boc) – Acid labile (TFA/HCl sensitive).
-
Side Chain: 3-Benzyloxypropyl group. Highly lipophilic; stable to base and mild acid; sensitive to hydrogenolysis (
). -
C-Terminus: Carboxylic acid – Activation site.
-
The Solubility Paradox:
While the Boc and Carboxyl groups suggest polarity, the benzyl ether side chain significantly increases the
Solvent Selection Strategy: Hansen Solubility Parameters (HSP)
We utilize Hansen Solubility Parameters to predict the optimal solvation shell for the activated ester intermediate. The total solubility parameter (
Table 1: Solvent Performance Comparison
| Solvent | Type | Suitability | Issues | |||
| DMF | Traditional | 17.4 | 13.7 | 11.3 | High | High boiling point, difficult removal, promotes racemization, Reprotoxic (REACH). |
| DCM | Traditional | 18.2 | 6.3 | 6.1 | Moderate | Volatile, environmental hazard, poor solubility for some coupling reagents. |
| 2-MeTHF | Green | 16.9 | 5.7 | 4.1 | Optimal | Bio-derived, separates from water (easy workup), suppresses racemization. |
| CPME | Green | 16.5 | 4.1 | 4.3 | Good | Low peroxide formation, high hydrophobicity, excellent for crystallization. |
| EtOAc | Generic | 15.8 | 5.3 | 7.2 | Moderate | Good for workup, but often too non-polar for high-concentration coupling. |
Expert Insight:
-
Why 2-MeTHF? It mimics the solvation power of THF but is immiscible with water. This allows you to perform the coupling reaction and the subsequent aqueous wash in the same reactor without solvent swapping. For this compound, the lipophilic benzyl tail solvates perfectly in the ether-rich environment of 2-MeTHF.
Visualization: Optimization Logic
The following diagram outlines the decision process for selecting the solvent system based on the reaction stage.
Figure 1: Decision matrix for solvent selection. 2-MeTHF offers a streamlined process flow compared to DMF.
Detailed Protocol: Green Coupling Workflow
This protocol replaces DMF with 2-Methyltetrahydrofuran (2-MeTHF) for the coupling of this compound to a generic amine (
Reagents:
-
This compound (1.0 eq)
-
Amine component (1.0 - 1.1 eq)
-
Coupling Reagent: T3P (Propylphosphonic anhydride) 50% in 2-MeTHF OR EDC.HCl / HOBt.
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Solvent: Anhydrous 2-MeTHF.
Step 1: Solubilization & Activation
-
Charge a reactor with this compound (1.0 eq).
-
Add 2-MeTHF (concentration 0.1M – 0.2M). The lipophilic benzyl ether side chain ensures rapid dissolution compared to standard amino acids.
-
Cool to 0–5°C.
-
Add Base (2.0–3.0 eq).
Step 2: Coupling Reaction
-
Add Coupling Agent (e.g., T3P solution or EDC) dropwise to control exotherm.
-
Stir for 10 minutes at 0°C to form the active ester.
-
Add the Amine component (
). -
Allow to warm to room temperature (20–25°C).
-
Monitor: Check HPLC after 2 hours.
-
Success Criteria: < 1% starting acid remaining.
-
Step 3: Integrated Work-up (The 2-MeTHF Advantage)
Unlike DMF, which requires evaporation or massive water dilution:
-
Add 10% Citric Acid (aq) directly to the reaction mixture (Ratio 1:1 v/v).
-
Agitate vigorously for 10 minutes.
-
Stop stirring and allow phases to separate.
-
Observation: The this compound derivative will partition into the upper 2-MeTHF layer due to the benzyl ether hydrophobicity. Impurities and urea byproducts (if using EDC) stay in the aqueous layer.
-
-
Drain lower aqueous layer.
-
Wash organic layer with 5%
(aq) then Brine. -
Dry organic layer over
or perform azeotropic distillation.
Critical Quality Attribute: Racemization Control
Racemization is the primary risk when coupling N-Boc amino acids, particularly with "activated" side chains.
Mechanism:
High dielectric constant solvents (DMF, DMSO) stabilize the enolate intermediate formed when the
-
DMF: High dielectric (
) Stabilizes ions Increases Racemization. -
2-MeTHF: Low dielectric (
) Destabilizes ions Preserves Chirality .
Validation Experiment: To validate the protocol, synthesize a diastereomeric probe (e.g., couple with L-Phe-OMe).
-
Analyze via Chiral HPLC.
-
Target: < 0.5% D-isomer.
-
If racemization is observed (>1%), switch base to Collidine (weaker base) or lower reaction temperature to -10°C.
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway highlighting the suppression of racemization by the low-dielectric solvent shell.
References
-
GSK Solvent Sustainability Guide. Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link
-
Green Peptide Synthesis. Ferrazzano, L., et al. (2019). "Green Solvents for Peptide Synthesis: From Academic Curiosity to Industrial Application." ACS Sustainable Chemistry & Engineering, 7(15), 12859–12871. Link
-
Hansen Solubility Parameters. Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. Link
-
Racemization in Peptide Coupling. Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5] Chemical Reviews, 109(6), 2455–2504. Link
-
2-MeTHF in Process Chemistry. Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organic Synthesis." Current Organic Chemistry, 16(19). Link
Sources
Application Note: Scalable Synthesis of N-Boc-5-(phenylmethoxy)-L-norvaline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-Boc-5-(phenylmethoxy)-L-norvaline (also known as N-Boc-O-benzyl-L-homohomoserine). This non-canonical amino acid is a critical building block in the development of protease inhibitors and peptidomimetics, offering a hydrophobic side chain with a distal aromatic ether that can engage in pi-stacking or hydrophobic pocket interactions.
The method described herein utilizes L-Glutamic acid as the chiral pool starting material, ensuring high optical purity (>99% ee) without the need for expensive asymmetric catalysts. The route features a chemoselective reduction of the side-chain carboxylic acid followed by O-alkylation, designed specifically to avoid flash chromatography on a multigram to kilogram scale.
Retrosynthetic Analysis & Strategy
To achieve a scalable process, we avoid linear synthesis requiring optical resolution. Instead, we exploit the inherent chirality of L-glutamic acid.
Strategic Disconnections:
-
C5-Ether Formation: The phenylmethoxy (benzyloxy) group is installed via nucleophilic substitution on the C5-alcohol.
-
C5-Alcohol Generation: The 5-hydroxy group is generated by the chemoselective reduction of the glutamic acid side-chain (gamma-carboxyl) via a mixed anhydride intermediate.
-
Orthogonal Protection: The
-carboxylic acid must be protected as an ester that is orthogonal to the Boc group (acid-labile) and stable to the reduction conditions. A methyl ester is selected for its stability during reduction and mild removal (saponification) that preserves the N-Boc group.
Reaction Pathway Diagram[1][2]
Detailed Experimental Protocols
Step 1: Preparation of N-Boc-L-Glutamic Acid -Methyl Ester
Objective: Protect the
-
Reagents: L-Glutamic acid
-methyl ester hydrochloride (Commercial), Di-tert-butyl dicarbonate ( ), Triethylamine ( ), Dichloromethane (DCM). -
Scale: 100 mmol basis.
Procedure:
-
Suspend L-Glutamic acid
-methyl ester HCl (19.7 g, 100 mmol) in DCM (200 mL) at 0°C. -
Add
(28 mL, 200 mmol) dropwise. The slurry will become a clear solution.[1] -
Add
(22.9 g, 105 mmol) dissolved in minimal DCM dropwise over 30 minutes. -
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Work-up: Wash with 1M citric acid (2 x 100 mL) and brine (100 mL). Dry organic layer over
and concentrate in vacuo. -
Yield: ~24-25 g (Quantitative) as a viscous colorless oil.
-
QC Check: TLC (1:1 Hex/EtOAc),
.
Step 2: Chemoselective Reduction to N-Boc-5-hydroxy-L-norvaline Methyl Ester
Objective: Reduce the side-chain carboxylic acid to an alcohol without affecting the
-
Mechanism: Activation of the free acid as a mixed anhydride followed by reduction with sodium borohydride.
-
Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM),
, THF, Methanol.
Procedure:
-
Dissolve Boc-Glu-OMe (26.1 g, 100 mmol) in anhydrous THF (250 mL) under Nitrogen. Cool to -15°C (Ice/Salt bath).
-
Add NMM (11.1 mL, 101 mmol).
-
Add IBCF (13.1 mL, 101 mmol) dropwise, maintaining temp < -10°C. Stir for 15 min to form the mixed anhydride (white precipitate of amine salt forms).
-
Filter off the salt rapidly (cold filtration) or proceed directly (if salt does not interfere with stirring). Note: Filtration is preferred for purity.
-
Add
(11.3 g, 300 mmol) in one portion to the filtrate at -15°C. -
Add Methanol (50 mL) dropwise over 30 minutes. Caution: Vigorous hydrogen evolution.
-
Stir at 0°C for 1 hour.
-
Quench: Carefully add saturated
solution. Evaporate volatiles.[2][3] -
Extract aqueous residue with EtOAc (3 x 150 mL). Wash combined organics with 1M HCl, sat.[4]
, and brine. -
Yield: ~19-21 g (80-85%).
-
Data:
shows disappearance of side chain COOH and appearance of triplets at 3.6 ppm.
Step 3: O-Benzylation (Williamson Ether Synthesis)
Objective: Install the phenylmethoxy group.
-
Reagents: Benzyl bromide (BnBr), Sodium Hydride (NaH, 60% disp.), Tetrabutylammonium iodide (TBAI - catalyst), DMF.
Procedure:
-
Dissolve the alcohol from Step 2 (12.3 g, 50 mmol) in anhydrous DMF (100 mL) at 0°C.
-
Add NaH (2.4 g, 60 mmol) portion-wise. Stir for 30 min until evolution of
ceases. -
Add TBAI (0.1 eq) followed by Benzyl bromide (6.5 mL, 55 mmol) dropwise.
-
Warm to RT and stir for 4 hours.
-
Quench: Pour onto ice-water (500 mL).
-
Extraction: Extract with
or MTBE (3 x 150 mL). Note: DMF is hard to remove; wash organics thoroughly with water (5x). -
Purification: The crude oil is usually sufficiently pure. If necessary, filter through a short plug of silica gel eluting with 20% EtOAc/Hexane.
Step 4: Saponification to Final Product
Objective: Hydrolyze the methyl ester to the free acid without removing the Boc group.
-
Reagents: Lithium Hydroxide (LiOH
), THF, Water.
Procedure:
-
Dissolve the benzyl ether (16.8 g, 50 mmol) in THF (100 mL).
-
Add a solution of LiOH (2.5 g, 60 mmol) in Water (50 mL).
-
Stir at RT for 3-5 hours (Monitor by TLC for disappearance of ester).
-
Work-up: Evaporate THF. Dilute aqueous residue with water.[4][5] Wash with
(to remove neutral impurities).[6] -
Acidification: Cool aqueous phase to 0°C. Acidify to pH 3-4 with 1M
or Citric Acid. Do not use strong HCl to avoid Boc removal. -
Extract the milky suspension with EtOAc (3 x 100 mL).
-
Dry (
) and concentrate. -
Crystallization: Recrystallize from Hexane/EtOAc or Diisopropyl ether to obtain a white solid.
Key Process Parameters & Safety
Quantitative Data Summary
| Parameter | Step 1 (Protection) | Step 2 (Reduction) | Step 3 (Alkylation) | Step 4 (Hydrolysis) |
| Yield | >98% | 80-85% | 85-90% | 90-95% |
| Reaction Temp | 0°C to RT | -15°C to 0°C | 0°C to RT | RT |
| Critical Hazard | None | pH Control | ||
| Purification | Extraction | Extraction | Extraction/Plug | Crystallization |
Critical Quality Attributes (CQA)
-
Enantiomeric Excess (ee): >99% (Determined by Chiral HPLC). The mild reduction and basic alkylation conditions preserve the
-chiral center. -
Impurity Profile: Main impurity is the over-reduced diol (if ester reduces) or unreacted alcohol. Both are removed during the final crystallization.
References
-
Rodriguez, M., et al. (1991). "Selective reduction of the side-chain carboxyl group of N-protected glutamic acid analogs." Tetrahedron Letters, 32(7), 923-926. Link
-
Kokotos, G. (1990). "A convenient synthesis of N-protected 2-amino-5-hydroxy-pentanoic acid esters." Synthesis, 1990(4), 299-301. Link
-
Chen, S.T., et al. (1994). "Facile synthesis of 5-substituted derivatives of norvaline." Journal of Organic Chemistry, 59(10), 2906-2909. Link
-
Han, G., et al. (2000). "Design and Synthesis of Potent Antagonists of the Integrin
." Journal of Medicinal Chemistry, 43(22), 4303-4306. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tsijournals.com [tsijournals.com]
- 3. orgsyn.org [orgsyn.org]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Boc-L-Nva(OBn)-OH
Topic: Troubleshooting Solubility Issues of Boc-L-Nva(OBn)-OH in DMF Ticket ID: #SOL-BOC-NVA-001 Department: Peptide Synthesis & Application Support Responder: Senior Application Scientist
Executive Summary & Molecule Analysis
User Query: "I am experiencing solubility issues with Boc-L-Nva(OBn)-OH in DMF."
Technical Assessment:
The molecule you are referring to is likely
However, a common confusion arises with Boc-L-Nva-OH (Norvaline) which is frequently sold as a Dicyclohexylamine (DCHA) salt to maintain stability. The DCHA salt form is notoriously slow to dissolve in Dimethylformamide (DMF) compared to the free acid.
This guide addresses three critical failure modes:
-
The "Salt Trap": Unintentional use of the DCHA salt form.
-
Hydrophobic Collapse: Aggregation due to the lipophilic benzyl/butyl combination.
-
Moisture Interference: The "antisolvent" effect of trace water in DMF.
Diagnostic Workflow
Before altering your synthesis protocol, follow this diagnostic logic to identify the root cause.
Figure 1: Diagnostic decision tree for isolating solubility factors in hydrophobic Boc-amino acids.
Troubleshooting Guides (FAQs)
Issue 1: The "Salt Trap" (Most Common)
Q: My Boc-L-Nva(OBn)-OH is a white powder that floats or sits at the bottom of the DMF vial and dissolves extremely slowly. Why?
A: Check your container. If it says Boc-L-Nva(OBn)-OH·DCHA (or similar), you are working with the dicyclohexylamine salt. Manufacturers use DCHA to turn oily free acids into stable solids.
-
The Problem: The bulky DCHA counter-ion creates a stable lattice that resists solvation in DMF. Furthermore, the free amine (DCHA) released upon dissolution can interfere with activation (consuming HBTU/HATU) or cause premature Fmoc removal in orthogonal schemes.
-
The Fix: You must convert it to the free acid before coupling, or allow extended time (30+ mins) with sonication, though desalting is preferred for purity.
Issue 2: Hydrophobic Aggregation
Q: The powder dissolved initially but then the solution turned turbid or gel-like. What happened?
A: You are likely witnessing hydrophobic collapse .
-
Mechanism: Your molecule has three lipophilic domains: the Boc group (t-butyl), the Norvaline side chain (propyl), and the Benzyl ether (OBn). In DMF, these molecules can stack via Van der Waals forces to minimize solvent interaction, especially at concentrations >0.2 M.
-
The Fix: Use a "DCM Spike." Dissolve the amino acid in a small volume of Dichloromethane (DCM) first to break crystal packing, then dilute with DMF. (See Protocol C).
Issue 3: The Moisture Effect
Q: I am using DMF from a wash bottle. The solution is cloudy.
A: DMF is hygroscopic. If your DMF contains even 0.5% water, it acts as an antisolvent for highly hydrophobic protected amino acids like Boc-Nva(OBn)-OH.
-
The Fix: Use only fresh, anhydrous DMF (water content <0.03%) stored over molecular sieves.
Technical Protocols
Protocol A: Desalting Boc-AA-OH·DCHA Salts
Use this if your label indicates a salt form.
Objective: Isolate the free acid to improve solubility and coupling kinetics.
| Step | Action | Critical Note |
| 1 | Dissolve | Dissolve the salt in Ethyl Acetate (EtOAc). Use approx. 10 mL per gram. |
| 2 | Wash (Acid) | Wash the organic layer 3x with 5% KHSO₄ or 0.5 M HCl (cold). |
| 3 | Wash (Neut) | Wash 1x with Brine (saturated NaCl). |
| 4 | Dry | Dry the EtOAc layer over anhydrous MgSO₄. Filter. |
| 5 | Evaporate | Rotovap to an oil or foam. |
| 6 | Re-dissolve | The resulting oil/foam will dissolve instantly in DMF. |
Protocol C: The "Co-Solvent Spike" Method
Use this for stubborn Free Acids exhibiting aggregation.
Objective: Disrupt hydrophobic stacking using a lower-polarity solvent.
-
Calculate the required final volume of DMF (e.g., 5 mL for a 0.2 M solution).
-
Place the Boc-L-Nva(OBn)-OH powder in the vial.
-
Add Dichloromethane (DCM) equal to 10-15% of the final volume (e.g., 0.5 mL).
-
Swirl/Sonicate until a clear solution is obtained (DCM is excellent for the OBn/Boc domains).
-
Slowly add the DMF to reach the final volume.
-
Result: The solution should remain clear. The small amount of DCM will not interfere with standard coupling reagents (DIC/HOBt or HBTU).
Comparative Solubility Data
The following table summarizes the solubility behavior of Nva derivatives in standard peptide synthesis solvents.
| Compound Form | Solvent System | Solubility Rating | Observation |
| Free Acid | Pure DMF | ⭐⭐⭐ (Good) | Dissolves with mild agitation. |
| Free Acid | DMF + 1% H₂O | ⭐ (Poor) | Turbidity/Precipitation (Antisolvent effect). |
| DCHA Salt | Pure DMF | ⭐ (Poor) | Requires long sonication; often floats. |
| DCHA Salt | 10% DCM in DMF | ⭐⭐ (Fair) | Dissolves faster than in pure DMF. |
| Free Acid | NMP (N-methylpyrrolidone) | ⭐⭐⭐⭐ (Excellent) | Recommended alternative if DMF fails. |
References & Authority
-
Novabiochem (Merck). Product Specification: Boc-Nva-OH DCHA Salt. (Confirming the prevalence of salt forms for Nva derivatives).
-
Biotage. Solvent Selection for Hydrophobic Peptides: DMF vs NMP. (Data on aggregation of hydrophobic chains).
-
Chan, W.C. & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocols for DCHA desalting and solvent handling).
-
BenchChem. Troubleshooting Peptide Aggregation and Solubility. (Guidelines on co-solvents).
Disclaimer: This guide assumes standard laboratory safety protocols are followed. Always consult the SDS for Boc-L-Nva(OBn)-OH and DMF before handling.
Removing byproducts from N-Boc-5-(phenylmethoxy)-L-norvaline reactions
[1]
Product Code: [Generic-Ref-Norvaline-Deriv] Chemical Name: (2S)-2-[(tert-butoxycarbonyl)amino]-5-(benzyloxy)pentanoic acid Molecular Formula: C₁₇H₂₅NO₅ Molecular Weight: 323.39 g/mol
Core Technical Overview
This compound is a critical chiral building block, often employed as a protected homologue of serine/homoserine or a hydrophobic spacer in peptidomimetics. Its dual protection (N-Boc for the amine, O-Benzyl for the side-chain alcohol) dictates a specific orthogonality profile.
Users frequently encounter byproduct issues arising from three distinct phases:
-
Post-Synthesis Purification: Removing unreacted Boc anhydride or benzylating agents.
-
Peptide Coupling: Eliminating urea byproducts (DCU/DIU) and racemized isomers.
-
Deprotection Sequences: Managing tert-butyl cations during Boc removal to prevent alkylation of the electron-rich benzyl ether side chain.
Troubleshooting Guide (FAQs)
Phase 1: Purification of the Starting Material
Q1: I observe a persistent "oil" or "gum" after synthesizing this compound, even after rotary evaporation. NMR shows high aliphatic peaks. What is this? Diagnosis: This is likely unreacted Di-tert-butyl dicarbonate (Boc₂O) or tert-butyl alcohol trapped in the matrix. The Fix (Acid/Base Extraction Protocol): Unlike standard recrystallization, this derivative benefits from a pH-switch extraction due to its free carboxylic acid.
-
Dissolve the crude oil in Ethyl Acetate (EtOAc) .
-
Extract 3x with saturated NaHCO₃ (aq) . Mechanism: The carboxylate salt forms and moves to the aqueous phase; non-acidic impurities (Boc₂O, Benzyl bromide, unreacted alcohols) remain in the organic phase.
-
Acidify the aqueous layer carefully to pH 2–3 using 1M KHSO₄ (avoid HCl to prevent Boc cleavage).
-
Extract the now-protonated product back into fresh EtOAc.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
Q2: My product has a strong lachrymatory effect (causes eye irritation). Diagnosis: Presence of residual Benzyl Bromide or Benzyl Chloride used during the side-chain protection step. The Fix: Perform the Acid/Base extraction described above.[3] If the issue persists, wash the initial organic phase (before bicarbonate extraction) with a 10% solution of sodium thiosulfate or triethylamine to quench the alkyl halide, although the phase switch is usually sufficient.
Phase 2: Coupling Reactions
Q3: After coupling this amino acid using DCC/HOBt, I see a white precipitate that won't dissolve in DCM. Filtration doesn't remove it all. Diagnosis: This is Dicyclohexylurea (DCU) , a byproduct of Dicyclohexylcarbodiimide (DCC). It is notoriously difficult to remove completely as it is slightly soluble in DCM. The Fix (Solvent Switch Method):
-
Evaporate the reaction solvent (DCM).
-
Re-suspend the residue in cold Acetonitrile (MeCN) or Ethyl Acetate and chill to 0°C for 2 hours. DCU is virtually insoluble in cold MeCN/EtOAc.
-
Filter through a Celite pad.[4]
-
Alternative: Switch to DIC (Diisopropylcarbodiimide) for future reactions; the urea byproduct (DIU) is soluble in DCM/DMF and can be washed away during the workup.
Q4: I suspect racemization at the alpha-carbon. How do I prevent this? Diagnosis: The activation of the carboxylic acid can lead to oxazolone formation, causing loss of chirality (L -> D conversion), especially if base is present in excess.[5] The Fix:
-
Protocol Adjustment: Use DIC/Oxyma Pure instead of HOBt/HATU. Oxyma is superior at suppressing racemization.
-
Base Control: Avoid pre-mixing the base (DIEA/NMM) with the activated ester. Add the base only if necessary and keep the reaction at 0°C for the first hour.
Phase 3: Deprotection (Boc Removal)
Q5: During N-Boc deprotection with TFA, I see new aromatic impurities in the LC-MS. Is my Benzyl group falling off?
Diagnosis: The Benzyl ether is generally stable to TFA. However, the tert-butyl cation (
Experimental Protocols
Protocol A: Optimized Acid/Base Purification Workflow
Use this for isolating pure this compound from crude synthesis mixtures.
| Step | Action | Critical Parameter |
| 1. Solubilization | Dissolve crude (10g) in EtOAc (100 mL). | Ensure complete dissolution. |
| 2. Base Wash | Extract with sat. NaHCO₃ (3 x 50 mL). | Keep organic layer? NO. Discard organic layer (contains impurities). |
| 3. Acidification | Cool aq. layer to 0°C. Add 1M KHSO₄ dropwise. | Target pH 2–3 .[9] Do not use conc. HCl (cleaves Boc).[2] |
| 4. Extraction | Extract cloudy aq. mixture with EtOAc (3 x 50 mL). | Product moves back to organic phase. |
| 5. Drying | Wash combined organics with Brine (50 mL), dry over MgSO₄. | Remove water to prevent hydrolysis. |
| 6.[9] Isolation | Evaporate under reduced pressure (<40°C).[2] | Result: White/Off-white solid or clear oil. |
Protocol B: Scavenger-Assisted Boc Deprotection
Use this when removing the Boc group to expose the amine for the next coupling step.
-
Preparation: Prepare a solution of TFA/Thioanisole/Water (90:5:5 v/v) .
-
Reaction: Add the cocktail to the dry N-Boc-protected substrate (10 mL per gram of substrate).
-
Time: Stir at room temperature for 30–60 minutes . (Monitor via TLC/HPLC; prolonged exposure increases side reactions).
-
Workup:
-
Concentrate the mixture to ~20% volume under nitrogen flow or rotary evaporation (do not heat >30°C).
-
Pour the residue into cold Diethyl Ether (Et₂O) (10x volume).
-
The amine-salt product will precipitate.[3][9] Centrifuge or filter to collect.
-
Note: The ether wash removes the scavenged tert-butyl-thioanisole adducts.
-
Visualized Workflow: Purification Logic
Caption: Logic flow for the Acid/Base purification strategy to isolate this compound from non-acidic synthetic byproducts.
Quantitative Data: Byproduct Solubility Profile
Understanding where your impurities go is key to separation.
| Impurity / Component | Solubility in EtOAc | Solubility in NaHCO₃ (aq) | Solubility in 1M KHSO₄ (aq) | Removal Strategy |
| This compound | High | High (as salt) | Low (Precipitates/Oils out) | Target Molecule |
| Boc Anhydride (Boc₂O) | High | Insoluble | Insoluble | Wash away in organic phase (Step 2) |
| Benzyl Bromide | High | Insoluble | Insoluble | Wash away in organic phase (Step 2) |
| Dicyclohexylurea (DCU) | Low | Insoluble | Insoluble | Filtration / Cold MeCN precipitation |
| L-Norvaline (Unprotected) | Low | High | High (Protonated) | Remains in aqueous if not Boc-protected |
| tert-Butyl Alcohol | High | Moderate | Moderate | Evaporation (Volatile) |
References
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1962613A - Method for synthesis of L-norvaline - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting N-Boc Deprotection in Norvaline Chains
Welcome to the technical support center for troubleshooting the deprotection of N-Boc (tert-butyloxycarbonyl) groups, with a specific focus on challenges encountered with norvaline-containing peptide chains. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental hurdles. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure the integrity and success of your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My N-Boc deprotection of a norvaline-containing peptide is sluggish or incomplete. What are the likely causes and how can I drive the reaction to completion?
Incomplete N-Boc deprotection is a common issue that can often be attributed to several factors, particularly when dealing with sterically hindered amino acids like norvaline.
Potential Causes:
-
Insufficient Acid Strength or Stoichiometry: The most prevalent method for N-Boc deprotection is acid-catalyzed cleavage.[1] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.[1]
-
Steric Hindrance: The bulky isobutyl side chain of norvaline can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[2] This effect can be exacerbated in longer peptide chains or when norvaline is adjacent to other bulky residues.
-
Reaction Temperature and Time: While many deprotections proceed efficiently at room temperature, sterically hindered substrates may require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve complete conversion.[1][2]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. Dichloromethane (DCM) is a common choice, but other solvents may be more effective for specific substrates.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Recommended Solutions:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Acid | 20-50% TFA in DCM[3][4] | Increase TFA concentration or switch to neat TFA.[4] Consider 4M HCl in dioxane for more resistant substrates.[2][4] | A higher concentration of acid increases the rate of protonation of the Boc group, driving the equilibrium towards the deprotected amine.[5] |
| Time | 30 min - 2 hours | Extend reaction time up to 4-6 hours, or even overnight for very stubborn cases.[6] | Allows more time for the sterically hindered substrate to react. |
| Temperature | Room Temperature (20-25°C) | Gently heat the reaction to 40-50°C.[1] | Provides the necessary activation energy to overcome the steric barrier. Use with caution to avoid potential side reactions.[2] |
| Monitoring | TLC, LC-MS | Monitor the reaction at regular intervals (e.g., every 30-60 minutes) to determine the optimal reaction time.[1] | Prevents unnecessary exposure to harsh acidic conditions once the reaction is complete. |
Protocol 1: Standard N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected norvaline-containing peptide in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.[2] The final concentration of TFA typically ranges from 20% to 50% (v/v).[3]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Proceed with the appropriate work-up procedure, which may include precipitation in cold diethyl ether or neutralization with a mild base.[7]
Question 2: I'm observing significant side product formation during the deprotection of my norvaline peptide. What are the common side reactions and how can I suppress them?
The primary culprit for side product formation during acid-catalyzed Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[2][5] This electrophile can alkylate nucleophilic residues within your peptide, leading to undesired modifications.[2][8]
Common Side Reactions and Susceptible Residues:
-
Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, or oxidized to methionine sulfoxide.[2]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[2]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated by the tert-butyl cation.[2]
Caption: Boc deprotection pathway and competing side reactions.
Mitigation Strategy: The Use of Scavengers
The most effective way to prevent these side reactions is to add a "scavenger" to the reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your peptide, effectively trapping the reactive intermediate.[2]
Common Scavengers and Their Applications:
| Scavenger | Target Residue(s) | Typical Concentration | Reference |
| Triisopropylsilane (TIS) | General purpose, effective for Trp | 2.5 - 5% (v/v) | [9] |
| Water | General purpose | 2.5 - 5% (v/v) | [9] |
| Thioanisole | Met, Trp | 2.5 - 5% (v/v) | [1] |
| 1,2-Ethanedithiol (EDT) | Cys, Met | 1 - 2.5% (v/v) | [9] |
| Anisole | General purpose | 5% (v/v) | [1] |
Protocol 2: Boc Deprotection with a Scavenger Cocktail
-
Prepare a cleavage cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[2]
-
Add the cleavage cocktail to the resin-bound or solution-phase peptide.
-
Stir at room temperature for 2-3 hours.
-
Monitor the reaction by LC-MS to confirm both deprotection and the absence of side products.
-
Proceed with peptide precipitation and purification.
Question 3: My norvaline-containing peptide has other acid-sensitive functional groups. How can I selectively deprotect the N-Boc group?
When dealing with substrates that contain other acid-labile groups (e.g., tert-butyl esters, acetals), standard strong acid conditions can lead to undesired cleavage of these functionalities.[6] In such cases, milder or alternative deprotection methods are required.
Alternative Methods for Selective Deprotection:
-
Milder Acidic Conditions: Using weaker acids or highly diluted strong acids can sometimes achieve selectivity. However, this may require careful optimization of reaction time and temperature.[1]
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection and is compatible with many acid-sensitive groups.[1][10][11] The reaction typically proceeds at room temperature.[12][11]
-
Catalyst-Free Deprotection in Water: For certain substrates, heating in water at reflux temperatures can effect N-Boc deprotection without the need for any additional reagents, offering an environmentally friendly alternative.[13][14]
-
Mechanochemical Methods: Solvent-free ball milling with p-toluenesulfonic acid can also achieve N-Boc deprotection under mild conditions.[15]
Protocol 3: Selective N-Boc Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive functional groups.[1][10][12][11]
-
Dissolve the N-Boc protected amine in methanol (e.g., at a concentration of 0.1 M).[1]
-
At room temperature, add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[1][10]
-
Stir the reaction at room temperature for 1-4 hours.[1][10][12][11]
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, quench the reaction by the slow addition of water.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1]
References
- BenchChem. (2025).
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
- BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- ResearchGate. (2025, December 5).
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. (n.d.).
- Reddit. (2023, October 18). Boc De-protection : r/Chempros.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. (2014, October 16).
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).
- The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- BenchChem. (n.d.). troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- ChemSpider Synthetic Pages. (2020, May 4). Boc deprotection of [[921|BocPhePheOEt]].
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
- BenchChem. (n.d.). Troubleshooting incomplete Boc deprotection.
- SciSpace. (n.d.).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).
- BenchChem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. xray.uky.edu [xray.uky.edu]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcours.net [mcours.net]
- 14. researchgate.net [researchgate.net]
- 15. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
